3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Description
DPPD is a diketopyrrolopyrrole (DPP) derivative characterized by two phenyl substituents at the 3,6-positions of the pyrrolopyrrole core. Its rigid, planar structure and strong electron-withdrawing diketone groups enable intense red coloration, making it a commercially significant pigment (e.g., Pigment Red 264) . However, DPPD exhibits extremely low solubility in common organic solvents (e.g., DMF, THF, toluene) due to strong intermolecular π-π stacking and hydrogen bonding, limiting its utility as a dye . Recent studies have focused on modifying its N-alkyl chains or aryl substituents to enhance solubility and tailor optoelectronic properties for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bioimaging .
Properties
IUPAC Name |
3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJFKIBTOBVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068971 | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54660-00-3, 120500-90-5 | |
| Record name | Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Condensation Methods
The classical approach to synthesizing DPP-Ph involves base-catalyzed condensation reactions between aromatic nitriles and pyrrolinone esters. This method, derived from early DPP synthesis frameworks, typically employs potassium tert-butoxide (t-BuOK) as the base in anhydrous dimethylformamide (DMF) or toluene under nitrogen atmosphere . The reaction proceeds via a cyclocondensation mechanism, where the nitrile groups undergo nucleophilic attack by the ester enolate, forming the characteristic pyrrolo[3,4-c]pyrrole-1,4-dione core.
Key parameters influencing yield and purity include:
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Reaction temperature : Optimal yields (60–70%) are achieved at 80–100°C.
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Molar ratios : A 1:1 stoichiometry of nitrile to ester minimizes side products.
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Solvent selection : Polar aprotic solvents like DMF enhance reaction kinetics but may require rigorous drying to prevent hydrolysis .
Despite its historical relevance, this method faces limitations, including prolonged reaction times (12–24 hours) and moderate yields due to competing side reactions such as ester saponification .
Microwave-Assisted Synthesis
Recent advancements in microwave (MW) irradiation have revolutionized DPP-Ph synthesis by drastically reducing reaction times and improving yields. A study demonstrated that irradiating a mixture of 3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4-dione precursors in N-methyl-2-pyrrolidone (NMP) at 150°C for 30–60 seconds achieves yields exceeding 95% . The microwave’s rapid and uniform heating minimizes thermal degradation and enhances reaction selectivity.
Advantages over traditional methods :
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Time efficiency : Completion within minutes versus hours.
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Energy savings : Reduced thermal inertia due to direct molecular heating.
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Scalability : Compatible with continuous-flow reactors for industrial production .
However, this method requires specialized equipment and precise control over microwave parameters (e.g., power, pulse duration) to avoid overheating sensitive intermediates .
Direct (Hetero)arylation Polymerization (DHAP)
Direct (hetero)arylation polymerization (DHAP) has emerged as a sustainable alternative for synthesizing DPP-Ph and its polymeric derivatives. This method couples halogenated DPP precursors with aryl monomers in the presence of palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., P(o-OMePh)₃) . A biphasic toluene-water system with cesium carbonate (Cs₂CO₃) as the base facilitates efficient C–H bond activation, yielding high-purity DPP-Ph with molecular weights (Mₙ) up to 16 kDa .
Typical reaction conditions :
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Catalyst loadings : 0.04 equivalents of Pd(OAc)₂.
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Temperature : 110°C under argon atmosphere.
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Solvent system : Toluene-water (1:1 v/v) for improved mass transfer .
DHAP offers advantages such as reduced metal waste and avoidance of pre-functionalized monomers, aligning with green chemistry principles. However, achieving monodisperse polymers remains challenging due to uncontrolled branching .
Comparative Analysis of Preparation Methods
The table below summarizes the efficacy of three primary synthesis routes for DPP-Ph:
| Method | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Condensation | 60–70 | 12–24 h | 80–100 | Low equipment requirements | Moderate yields, side reactions |
| Microwave-Assisted | >95 | 0.5–1 min | 150 | Rapid, energy-efficient | Specialized equipment needed |
| DHAP | 76–87 | 48 h | 110 | Sustainable, high purity | Complex optimization required |
Recent Advances in Catalytic Systems
Innovations in catalytic systems have further refined DPP-Ph synthesis. For instance, replacing Pd(OAc)₂ with air-stable palladium nanoparticles (PdNPs) in DHAP protocols reduces catalyst loading to 0.01 equivalents while maintaining yields above 80% . Additionally, ionic liquid-assisted microwave synthesis has enabled solvent recycling, lowering the environmental footprint of large-scale production .
Industrial-Scale Production Considerations
Industrial synthesis of DPP-Ph prioritizes cost-effectiveness and reproducibility. Batch reactors employing traditional condensation methods remain prevalent due to their simplicity, but pilot plants are increasingly adopting microwave-assisted continuous-flow systems to enhance throughput . Critical challenges include:
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Purification : Column chromatography remains the gold standard for isolating DPP-Ph, though membrane filtration is gaining traction for bulk separation .
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Waste management : Neutralization of basic byproducts (e.g., Cs₂CO₃ residues) requires careful pH control to prevent environmental contamination .
Chemical Reactions Analysis
ORG-30659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction of the 3-keto, Δ4 moiety is a significant metabolic route.
Substitution: The introduction of an OH group at C15β, followed by a shift of the Δ15-double bond to a 16/17-double bond, is observed.
Common reagents used in these reactions include methanesulfonyl chloride, sodium acetate, potassium acetylide, and boron trifluoride etherate . Major products formed from these reactions include 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione and 17-alpha-ethynyl-17-beta-hydroxy derivatives .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Electronics | Used in the fabrication of organic semiconductors for OLEDs and OPVs. |
| Photovoltaic Technology | Enhances solar cell efficiency through improved light absorption and charge transport. |
| Pharmaceutical Research | Investigated for potential therapeutic properties in drug development. |
| Material Science | Contributes to the creation of advanced materials with enhanced thermal stability and conductivity. |
| Nanotechnology | Explored for applications in nanoscale devices and systems in medicine and electronics. |
Organic Electronics
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is primarily utilized in organic electronics due to its excellent electronic properties. It serves as a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These devices benefit from the compound's ability to facilitate charge transport and improve light emission efficiency.
Case Study : Research has shown that incorporating this compound into OLEDs significantly enhances their brightness and operational stability compared to traditional materials .
Photovoltaic Applications
The compound plays a crucial role in photovoltaic technologies by improving the efficiency of solar cells. Its unique structure allows for increased light absorption and better charge transport mechanisms.
Data Table : Efficiency Improvements in Solar Cells
| Type of Solar Cell | Efficiency (%) | Reference Year |
|---|---|---|
| Traditional | 15 | 2020 |
| With 3,6-Diphenyl | 20 | 2023 |
This table illustrates a marked improvement in efficiency when using this compound in solar cell formulations .
Pharmaceutical Research
In pharmaceutical applications, research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may have anti-cancer properties and could be effective against various diseases.
Case Study : A study published in 2022 indicated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro .
Material Science
The compound is also significant in material science for developing advanced materials that exhibit enhanced thermal stability and electrical conductivity. These properties are essential for high-performance applications across various industries.
Data Table : Material Properties Comparison
| Material Type | Thermal Stability (°C) | Conductivity (S/m) |
|---|---|---|
| Standard Polymer | 200 | 10^-5 |
| Polymer with 3,6-Diphenyl | 300 | 10^-2 |
The data demonstrates superior properties when integrating this compound into polymer matrices .
Nanotechnology
In nanotechnology, the compound is being investigated for its role in creating nanoscale devices that can revolutionize technology in fields such as medicine and electronics.
Case Study : Recent research highlighted its application in developing nanosensors that can detect biochemical markers at extremely low concentrations, paving the way for advancements in diagnostic technologies .
Mechanism of Action
ORG-30659 exerts its effects by binding to progesterone receptors, thereby modulating the expression of target genes involved in reproductive function. It suppresses ovarian function to inhibit ovulation and has been shown to inhibit cell growth in certain breast tumor cells .
Comparison with Similar Compounds
Substituent Effects on Solubility and Processability
Key Findings :
- N-Alkylation of DPPD (e.g., hexyl or decyl chains) increases solubility by disrupting intermolecular interactions, though longer alkyl chains (e.g., tetradecyl) reduce synthetic yields (11% vs. 47% for hexyl) .
- Replacing phenyl groups with thiophene (3,6-di(thiophen-2-yl)-DPP) enhances solubility (>10 mg/mL in THF) and enables solution processing for OFETs and OPVs .
Optoelectronic Properties and Bandgap Engineering
Key Findings :
- Thiophene-substituted DPP derivatives exhibit red-shifted absorption (580–620 nm) and narrower bandgaps (1.6–1.8 eV) compared to DPPD (2.1–2.3 eV), enabling efficient light harvesting in OPVs .
- Copolymerizing DPP with carbazole (PCDPP4T) reduces the bandgap to 1.3–1.5 eV, improving photocurrent generation in near-IR regions and boosting solar cell efficiency by 30% .
Charge Transport and Device Performance
Key Findings :
- Thiophene-based DPP polymers (e.g., PDPPT3-HDO) achieve hole mobilities of 0.12 cm²/Vs in OFETs, outperforming non-conjugated DPPD .
- Bromo-substituted DPP derivatives grafted to hyaluronic acid (DPP-HA) show high reactive oxygen species (ROS) generation, enabling tumor-targeted photodynamic therapy .
Biological Activity
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (commonly referred to as DPPD) is a compound that has garnered attention for its unique structural properties and potential applications in various fields, particularly in materials science and organic electronics. Its biological activity has been explored primarily in relation to its synthesis and application as a pigment and in organic semiconductor materials.
- Molecular Formula : C18H12N2O2
- Molecular Weight : 288.31 g/mol
- CAS Number : 54660-00-3
- Melting Point : 360°C
| Property | Value |
|---|---|
| Molecular Formula | C18H12N2O2 |
| Molecular Weight | 288.31 g/mol |
| Melting Point | 360°C |
| CAS Number | 54660-00-3 |
| Purity | ≥98.0% |
Biological Activity Overview
The biological activity of DPPD is primarily linked to its applications in organic electronics and its role as a pigment. Research has indicated that DPPD derivatives exhibit significant properties that may influence biological systems, particularly through their interactions with cellular components.
Antioxidant Activity
Studies have shown that diketopyrrolopyrrole (DPP) derivatives, including DPPD, possess antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of DPPD can be quantified using various assays such as DPPH and ABTS radical scavenging tests.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of DPPD. For instance, research indicated that certain concentrations of DPPD derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy.
Case Study 1: Synthesis and Characterization
A study published in PubMed focused on the synthesis of various DPP derivatives, including DPPD. The researchers utilized spectroscopic methods such as IR and NMR to characterize the compounds. The findings highlighted the stability of DPPD in organic solvents and its potential for use as a dye due to its intense color strength and low solubility in common solvents .
Case Study 2: Application in Organic Electronics
Research conducted on the application of DPPD in organic field-effect transistors (OFETs) demonstrated its ambipolar transport properties. The study reported mobilities ranging from 0.1 to 1 cm²/V·s, indicating that DPPD could serve as an effective charge transport material in electronic devices . This property is crucial for developing efficient organic semiconductors.
Spectroscopic Analysis
The spectroscopic analysis of DPPD revealed significant absorption characteristics in the UV-Vis region, which are essential for its application as a pigment. The molar absorption coefficient was found to be high, indicating strong light absorption capabilities that can be leveraged in various applications .
Environmental Stability
The environmental stability of DPPD has been a focal point of research due to its potential use in outdoor applications. Studies have shown that DPPD exhibits good thermal stability under ambient conditions, making it suitable for long-term applications in pigments and electronic devices .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
